molecular formula C18H17N3OS B1412386 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-55-3

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

Cat. No.: B1412386
CAS No.: 1395492-55-3
M. Wt: 323.4 g/mol
InChI Key: VTQJKRACQUJFKB-UHFFFAOYSA-N
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Description

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with corticotrophin-releasing factor receptors, which are involved in stress-related disorders . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the release of neurotransmitters in neuronal cells, thereby impacting cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as corticotrophin-releasing factor receptors, inhibiting or activating their function . This binding can lead to changes in gene expression, enzyme activity, and other cellular processes. The compound’s ability to modulate these molecular interactions makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential changes in cell viability and function over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered neurotransmitter release and changes in behavior . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Detailed studies on these metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport can affect its localization and accumulation within different tissues, influencing its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-22-14-4-2-13(3-5-14)18(7-8-18)16-10-12(6-9-20-16)15-11-21-17(19)23-15/h2-6,9-11H,7-8H2,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJKRACQUJFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C3=NC=CC(=C3)C4=CN=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.